Cas no 2228958-01-6 (1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid)

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid is a structurally unique compound featuring a cyclohexane core functionalized with a carboxylic acid group and a phenyl-substituted 1,2,3-triazole moiety. This hybrid structure combines the rigidity of the cyclohexane ring with the aromatic and heterocyclic properties of the triazole, making it a versatile intermediate in medicinal chemistry and material science. The carboxylic acid group enhances its reactivity, enabling further derivatization, while the triazole ring offers potential for coordination chemistry and bioactivity. Its well-defined stereochemistry and stability under various conditions make it suitable for applications in drug discovery, catalysis, and polymer synthesis.
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid structure
2228958-01-6 structure
Product Name:1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid
CAS No:2228958-01-6
MF:C15H17N3O2
MW:271.314383268356
CID:6612239
PubChem ID:165844410
Update Time:2025-10-24

1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid
    • 2228958-01-6
    • EN300-1878151
    • Inchi: 1S/C15H17N3O2/c19-14(20)15(9-5-2-6-10-15)13-11-18(17-16-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,19,20)
    • InChI Key: RGSMMDPUZNXGON-UHFFFAOYSA-N
    • SMILES: OC(C1(C2=CN(C3C=CC=CC=3)N=N2)CCCCC1)=O

Computed Properties

  • Exact Mass: 271.132076794g/mol
  • Monoisotopic Mass: 271.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 68Ų

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1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid Related Literature

Additional information on 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid

Comprehensive Profile of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid (CAS No. 2228958-01-6): Synthesis, Applications, and Research Insights

The compound 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid (CAS 2228958-01-6) represents a structurally unique small molecule that has garnered significant attention in pharmaceutical and materials science research. Characterized by its hybrid triazole-cyclohexane scaffold, this carboxylic acid derivative exemplifies the growing interest in heterocyclic compounds for drug discovery and functional materials. The presence of both aromatic (phenyl-triazole) and aliphatic (cyclohexane-carboxylic acid) moieties confers distinctive physicochemical properties, making it valuable for structure-activity relationship (SAR) studies and molecular design applications.

Recent literature highlights the compound's relevance in click chemistry applications, particularly as a clickable building block for bioconjugation. The 1,2,3-triazole ring, formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a robust linker in proteolysis-targeting chimeras (PROTACs) and drug delivery systems. Researchers are actively investigating its potential as a pharmacophore in kinase inhibitors, with computational studies suggesting favorable binding affinity to ATP pockets due to the triazole's hydrogen bonding capacity.

From a synthetic perspective, 2228958-01-6 demonstrates remarkable versatility. The cyclohexane-carboxylic acid group enables facile derivatization into esters, amides, or other bioisosteres, while the phenyl-triazole moiety offers π-stacking capabilities critical for target engagement. Analytical characterization typically involves HPLC purity assessment (>95%) and confirmation via NMR spectroscopy (notable signals at δ 7.5-8.1 ppm for triazole protons) and mass spectrometry (expected [M+H]+ peak at m/z 284.3).

The compound's logP (predicted ~2.8) and aqueous solubility profile make it particularly interesting for medicinal chemistry optimization. Current patent landscapes reveal structural analogs of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid being explored as allosteric modulators for G-protein coupled receptors (GPCRs) and enzyme inhibitors in metabolic disorders. Its molecular weight (283.3 g/mol) falls within the preferred range for blood-brain barrier penetration, sparking neuroscience applications.

In materials science, the compound's thermal stability (decomposition >250°C by TGA) and crystallinity have enabled its use in metal-organic frameworks (MOFs) as a functional linker. The carboxylic acid group facilitates coordination with metal nodes, while the triazole contributes to framework stability. Such hybrid materials show promise in gas storage and catalysis applications, aligning with sustainable chemistry initiatives.

Quality control protocols for CAS 2228958-01-6 emphasize rigorous residual solvent analysis (meeting ICH Q3C guidelines) and chiral purity verification when applicable. The compound's stability under various pH conditions (2-9) and photostability data support its formulation development potential. Researchers should note its storage recommendations (2-8°C under inert atmosphere) to maintain optimal purity during long-term studies.

Emerging applications leverage the compound's fluorescence properties, with the triazole moiety acting as an electron acceptor in molecular probes. Recent studies demonstrate its utility in bioimaging and chemical sensors, particularly for metal ion detection. The structure-property relationships of such derivatives are actively being mapped through high-throughput screening platforms.

From a commercial standpoint, 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid is increasingly available through custom synthesis providers and research chemical suppliers. Pricing typically reflects the compound's multistep synthesis complexity and chromatographic purification requirements. Current market trends indicate growing demand for isotope-labeled versions (13C, 15N) for metabolic tracing studies.

Future research directions may explore the compound's potential in covalent inhibitor design through carboxylic acid activation or in polymeric materials as a crosslinking agent. The scientific community continues to investigate its toxicological profile and ADME properties to fully realize its therapeutic potential while maintaining compliance with green chemistry principles throughout synthetic pathways.

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